Methyl pentadeca-2,4,9,12-tetraenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl pentadeca-2,4,9,12-tetraenoate is an organic compound with the molecular formula C16H24O2 It is characterized by the presence of multiple double bonds and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl pentadeca-2,4,9,12-tetraenoate can be synthesized through a series of organic reactions. One common method involves the esterification of pentadeca-2,4,9,12-tetraenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may include steps such as purification through distillation or crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl pentadeca-2,4,9,12-tetraenoate undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperoxybenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the ester to an alcohol.
Substitution: Sodium hydroxide (NaOH) for hydrolysis of the ester to the corresponding carboxylic acid.
Major Products
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Carboxylic acids or other substituted esters.
Scientific Research Applications
Methyl pentadeca-2,4,9,12-tetraenoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of polymers and other materials due to its reactive double bonds.
Mechanism of Action
The mechanism of action of methyl pentadeca-2,4,9,12-tetraenoate involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with biological pathways. The double bonds in the compound can also participate in various biochemical reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methyl hexadeca-2,4,9,12-tetraenoate: Similar structure but with an additional carbon atom.
Methyl dodeca-2,4,9,12-tetraenoate: Shorter carbon chain but similar double bond arrangement.
Uniqueness
Methyl pentadeca-2,4,9,12-tetraenoate is unique due to its specific carbon chain length and the presence of multiple conjugated double bonds. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
824970-39-0 |
---|---|
Molecular Formula |
C16H24O2 |
Molecular Weight |
248.36 g/mol |
IUPAC Name |
methyl pentadeca-2,4,9,12-tetraenoate |
InChI |
InChI=1S/C16H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18-2/h4-5,7-8,12-15H,3,6,9-11H2,1-2H3 |
InChI Key |
MKKKFYBINSDXTL-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC=CCCCC=CC=CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.